

Application Notes and Protocols for NIR-797 Isothiocyanate in Western Blotting

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NIR-797 isothiocyanate

Cat. No.: B15554533

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIR-797 isothiocyanate is a near-infrared (NIR) fluorescent dye that offers significant advantages for Western blotting applications. Its emission in the NIR spectrum (approximately 800 nm) minimizes background autofluorescence from biological samples and blotting membranes, leading to a higher signal-to-noise ratio and increased sensitivity compared to traditional visible fluorophores. This allows for more accurate and quantitative analysis of protein expression, making it an ideal choice for researchers in various fields, including signal transduction, drug discovery, and biomarker validation.

The isothiocyanate group of NIR-797 reacts covalently with primary amine groups on proteins, such as those on lysine residues, to form a stable thiourea bond. This enables the straightforward labeling of primary or secondary antibodies for use in fluorescent Western blotting. The high molar extinction coefficient and quantum yield of NIR-797 result in bright and photostable conjugates, facilitating the detection of low-abundance proteins.

These application notes provide detailed protocols for the conjugation of **NIR-797 isothiocyanate** to antibodies and for performing fluorescent Western blotting using these conjugates.

Data Presentation

The use of **NIR-797 isothiocyanate**-conjugated antibodies in Western blotting provides a broad linear dynamic range for protein quantification. Below is a summary of typical performance data.

Parameter	Typical Value/Range	Notes
Excitation Wavelength (λ_{ex})	~795 nm	Optimal excitation for maximal fluorescence.
Emission Wavelength (λ_{em})	~817 nm	Emission peak in the near-infrared spectrum.
Signal-to-Noise Ratio (SNR)	$\geq 10:1$	Varies depending on antigen abundance and antibody affinity. NIR dyes generally provide higher SNR compared to visible dyes.
Primary Antibody Dilution	1:500 - 1:5,000	Optimal dilution should be empirically determined.
NIR-797-Secondary Antibody Dilution	1:10,000 - 1:25,000	Higher dilutions are often possible due to the bright fluorescence of the dye.
Linear Dynamic Range	3-4 orders of magnitude	Allows for the simultaneous detection of both high and low abundance proteins.

Experimental Protocols

Protocol 1: Conjugation of NIR-797 Isothiocyanate to Antibodies

This protocol describes the covalent labeling of an antibody with **NIR-797 isothiocyanate**.

Materials:

- Antibody (at a concentration of 1-2 mg/mL in a buffer free of primary amines, e.g., PBS)

- **NIR-797 isothiocyanate**

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0
- Purification column (e.g., Sephadex G-25)
- Storage Buffer: Phosphate-Buffered Saline (PBS) with 0.02% Sodium Azide and 1% BSA

Procedure:

- Antibody Preparation: Dialyze the antibody against the Conjugation Buffer overnight at 4°C to remove any amine-containing substances. After dialysis, adjust the antibody concentration to 1-2 mg/mL.
- Dye Preparation: Immediately before use, dissolve **NIR-797 isothiocyanate** in anhydrous DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:
 - While gently vortexing the antibody solution, slowly add the dissolved **NIR-797 isothiocyanate**. A starting point for optimization is a 10- to 20-fold molar excess of dye to antibody.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification:
 - Separate the labeled antibody from the unreacted dye using a purification column equilibrated with Storage Buffer.
 - The first colored fraction to elute will be the NIR-797-conjugated antibody.
- Characterization (Optional but Recommended):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~795 nm.

- Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, aliquot and store at -20°C.

Protocol 2: Fluorescent Western Blotting with NIR-797-Conjugated Antibodies

This protocol outlines the steps for performing a Western blot using a NIR-797-conjugated secondary antibody.

Materials:

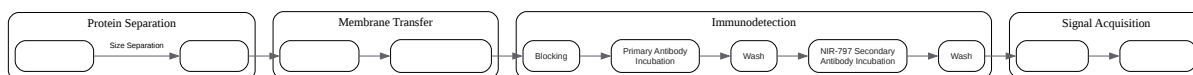
- PVDF or low-fluorescence nitrocellulose membrane with transferred proteins
- Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary Antibody (specific to the target protein)
- NIR-797-conjugated Secondary Antibody
- Tris-Buffered Saline with 0.1% Tween-20 (TBST)
- Near-Infrared Imaging System

Procedure:

- Blocking:
 - Following protein transfer, block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation:
 - Dilute the primary antibody in Blocking Buffer to its optimal concentration.
 - Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
- Washing:

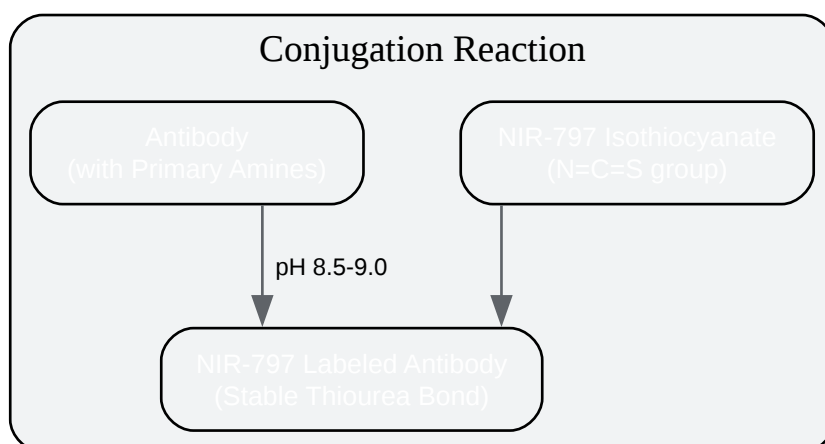
- Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
- Secondary Antibody Incubation:
 - Dilute the NIR-797-conjugated secondary antibody in Blocking Buffer.
 - Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light, with gentle agitation.
- Final Washes:
 - Wash the membrane three times for 5-10 minutes each with TBST, protected from light.
 - Perform a final rinse with TBS (without Tween-20) to remove any residual detergent.
- Imaging:
 - Image the blot using a near-infrared imaging system equipped with appropriate lasers and filters for the ~800 nm channel.
 - Adjust the exposure time to achieve a strong signal without saturation.

Visualizations



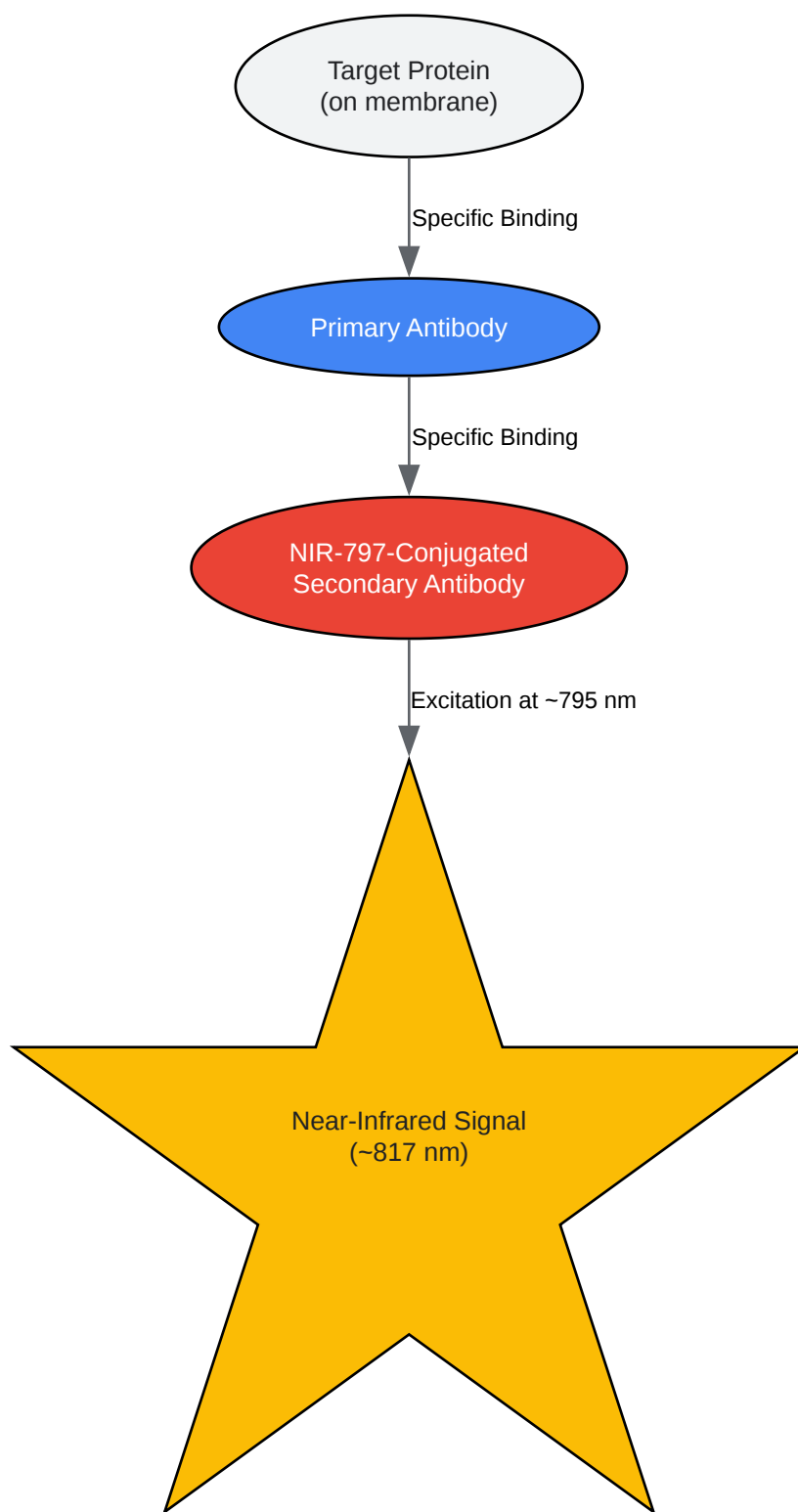
[Click to download full resolution via product page](#)

Caption: Experimental workflow for Western blotting using **NIR-797 isothiocyanate**.



[Click to download full resolution via product page](#)

Caption: Covalent conjugation of **NIR-797 isothiocyanate** to an antibody.



[Click to download full resolution via product page](#)

Caption: Molecular interactions in NIR fluorescent Western blot detection.

- To cite this document: BenchChem. [Application Notes and Protocols for NIR-797 Isothiocyanate in Western Blotting]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554533#nir-797-isothiocyanate-for-western-blotting-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com